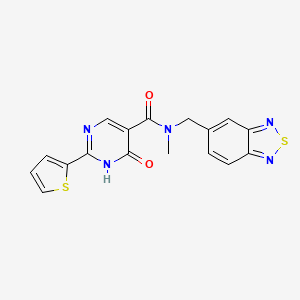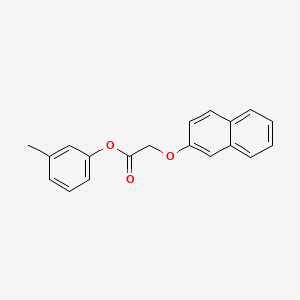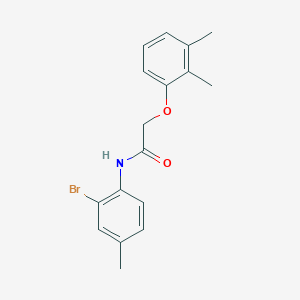![molecular formula C21H33N3O2 B5555301 N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)
N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide" belongs to a class of compounds that have been extensively studied for their potential therapeutic applications. These compounds often exhibit significant biological activity, particularly as inhibitors of enzymes like acetylcholinesterase (AChE), which is crucial in the study of diseases like Alzheimer's and dementia.
Synthesis Analysis
The synthesis of similar compounds, like various piperidine derivatives, typically involves reactions of substituted benzoic acids with piperidine, morpholine, or pyrrolidine. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those involving piperidine and morpholine, often plays a significant role in their biological activity. X-ray crystallography and spectroscopic methods like FT-IR and NMR are typically used to determine the structures of these compounds. The crystal structures can reveal important details about the binding sites for biological targets (Wu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
Research on piperidine derivatives, including structures related to N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide, has identified significant anti-acetylcholinesterase activity. This activity suggests potential applications in treating diseases such as dementia, where enhancing acetylcholine levels can be beneficial. For instance, Sugimoto et al. (1990) synthesized a series of piperidine derivatives evaluated for their ability to inhibit acetylcholinesterase, with certain compounds showing promise as antidementia agents due to their potent inhibitory effects and selectivity for acetylcholinesterase over butyrylcholinesterase (Sugimoto et al., 1990).
Antifungal and Antibacterial Applications
The synthesis and characterization of derivatives, such as N-(piperidylthiocarbonyl) benzamide and its Co(III) complexes, have been explored for their antifungal activity against pathogens responsible for significant plant diseases. These studies highlight the potential agricultural applications of these compounds in managing plant health and combating fungal infections (Zhou Weiqun et al., 2005).
Anti-Fatigue Effects
Benzamide derivatives have also been investigated for their anti-fatigue effects. Research by Xianglong Wu et al. (2014) on such derivatives revealed enhanced swimming capacity in mice, suggesting potential applications in addressing physical exhaustion and improving endurance (Wu et al., 2014).
Vasodilation Properties
Compounds related to N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide have been synthesized and tested for their vasodilation properties, indicating potential therapeutic applications in cardiovascular diseases. Girgis et al. (2008) demonstrated that certain pyridinecarboxylate derivatives exhibit considerable vasodilation potency, highlighting their potential in developing new treatments for cardiovascular conditions (Girgis et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(2-ethylpiperidin-1-yl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-2-19-6-3-4-12-23(19)13-5-11-22-21(25)18-7-9-20(10-8-18)24-14-16-26-17-15-24/h7-10,19H,2-6,11-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULKNXYGNCAACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCNC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-ethylpiperidin-1-yl)propyl]-4-(morpholin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)
![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)
![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)
![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)
![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)


![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)